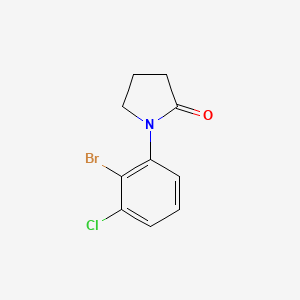

1-(2-Bromo-3-chlorophenyl)-2-pyrrolidinone

Description

Contextualization of Pyrrolidinone Core Scaffolds in Advanced Chemical Research

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry and drug discovery. google.combldpharm.com This structural motif is present in a wide array of natural products and synthetic molecules exhibiting diverse biological activities. nih.govamericanelements.com The versatility of the pyrrolidinone core is attributed to its ability to serve as a rigid and predictable framework for the spatial orientation of various functional groups, its capacity to engage in hydrogen bonding, and its favorable pharmacokinetic properties. bldpharm.com

The sp³-hybridized carbon atoms in the pyrrolidinone ring allow for a three-dimensional exploration of chemical space, which is often advantageous for achieving high-affinity and selective interactions with biological targets. google.com Furthermore, the nitrogen atom of the pyrrolidinone ring provides a convenient point for substitution, enabling the synthesis of large and diverse compound libraries for high-throughput screening. bldpharm.com The inherent stability and synthetic accessibility of the pyrrolidinone scaffold have cemented its role as a foundational element in the design of novel therapeutic agents. americanelements.com

Significance of Aryl Substitution Patterns, Including Halogenation, on Pyrrolidinone Derivatives

Halogenation, the introduction of halogen atoms such as bromine and chlorine, is a particularly powerful strategy in medicinal chemistry. nih.gov Halogen atoms can modulate a molecule's conformation, metabolic stability, and binding affinity to target proteins. justia.com The specific 2-bromo-3-chloro substitution pattern on the phenyl ring of the target compound is of particular interest. This arrangement of halogens can induce specific electronic effects and create unique steric hindrances that can lead to selective interactions with biological macromolecules. For instance, halogenated pyrrolidone derivatives have been investigated for their anti-pathogenic properties. mdpi.com

Rationale for Comprehensive Academic Investigation of 1-(2-Bromo-3-chlorophenyl)-2-pyrrolidinone

The rationale for a thorough academic investigation of this compound stems from a confluence of factors. The proven biological relevance of the pyrrolidinone scaffold, combined with the known ability of halogenated aryl moieties to confer potent and selective biological activities, suggests that this compound could possess novel therapeutic potential.

A systematic study would aim to elucidate the structure-activity relationships (SAR) associated with the 2-bromo-3-chloro substitution pattern. Understanding how this specific arrangement of halogens influences the compound's interaction with various biological targets could provide valuable insights for the design of next-generation therapeutic agents. Furthermore, the development of efficient and scalable synthetic routes to this compound is a worthy academic pursuit, as it would facilitate its broader investigation and potential future applications.

Overview of Research Areas and Methodological Approaches for this compound

The academic investigation of this compound is anticipated to span several key research areas, employing a range of established and cutting-edge methodological approaches.

Potential Research Areas:

Medicinal Chemistry: Exploration of its potential as an antimicrobial, anticancer, anti-inflammatory, or neuroprotective agent.

Chemical Biology: Use as a chemical probe to investigate specific biological pathways or protein functions.

Materials Science: Investigation of its potential use in the development of novel polymers or functional materials.

Methodological Approaches:

Organic Synthesis: Development of novel and efficient synthetic methodologies for its preparation and the creation of analogue libraries.

Spectroscopic and Crystallographic Analysis: Detailed characterization of its chemical structure and conformation using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Computational Modeling: In silico studies, including molecular docking and molecular dynamics simulations, to predict its binding modes with biological targets and to guide the design of more potent derivatives.

Biological Assays: In vitro and in vivo screening to evaluate its biological activity and to elucidate its mechanism of action.

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrClNO |

|---|---|

Molecular Weight |

274.54 g/mol |

IUPAC Name |

1-(2-bromo-3-chlorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H9BrClNO/c11-10-7(12)3-1-4-8(10)13-6-2-5-9(13)14/h1,3-4H,2,5-6H2 |

InChI Key |

HSVIFKJZJIXCNX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C(=CC=C2)Cl)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1 2 Bromo 3 Chlorophenyl 2 Pyrrolidinone

Retrosynthetic Analysis and Strategic Design for 1-(2-Bromo-3-chlorophenyl)-2-pyrrolidinone

A retrosynthetic analysis of this compound reveals several strategic disconnections for its synthesis. The primary disconnection is the C-N bond between the pyrrolidinone ring and the dihalogenated phenyl ring. This leads to two main synthetic approaches:

Approach A: N-Arylation of 2-pyrrolidinone (B116388). This strategy involves the coupling of 2-pyrrolidinone with a suitable 2-bromo-3-chlorophenyl electrophile. The key precursor would be a tri-substituted benzene (B151609) ring, such as 1-bromo-2-chloro-3-iodobenzene (B2918229) or a corresponding boronic acid derivative, which can participate in cross-coupling reactions.

Approach B: Cyclization of an open-chain precursor. This approach involves the formation of the pyrrolidinone ring from a pre-functionalized N-(2-bromo-3-chlorophenyl) linear substrate. A key intermediate for this strategy would be N-(2-bromo-3-chlorophenyl)-4-halobutanamide, which can undergo intramolecular cyclization.

These two primary strategies form the basis for the various synthetic methodologies discussed in the following sections.

Contemporary Synthetic Routes to this compound

Modern synthetic chemistry offers a diverse toolkit for the construction of N-aryl lactams. These methods can be broadly categorized into multicomponent reactions, cyclization strategies, and catalytic approaches.

Multicomponent Reaction Approaches for Pyrrolidinone Ring Formation

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and they are increasingly applied to the synthesis of heterocyclic compounds like pyrrolidinones. nih.govresearchgate.net While no specific MCR for the direct synthesis of this compound has been reported, analogous reactions suggest its feasibility. A hypothetical MCR could involve the reaction of 2-bromo-3-chloroaniline (B79519), a four-carbon dicarbonyl compound or its equivalent, and a reducing agent. The development of such a reaction would be a significant step towards a more atom-economical and convergent synthesis.

Cyclization Reactions Involving Halogenated Aryl Precursors

The intramolecular cyclization of N-(2-bromo-3-chlorophenyl)-4-halobutanamides is a robust and classical approach to the synthesis of the target molecule. This method relies on the initial synthesis of the open-chain precursor, which can be achieved by the acylation of 2-bromo-3-chloroaniline with 4-halobutyryl chloride. The subsequent base-mediated intramolecular nucleophilic substitution would then yield this compound. The choice of the halogen in the butyryl chloride and the base are critical parameters for optimizing the yield of this cyclization.

A related precursor, N-(4-Bromo-3-fluorophenyl)-4-chlorobutanamide, highlights the feasibility of synthesizing such halogenated open-chain amides. chemscene.com

Catalytic Strategies in the Synthesis of this compound

Catalytic methods have revolutionized the synthesis of N-aryl compounds, offering milder reaction conditions and broader substrate scope compared to classical methods.

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the formation of C-N bonds.

Palladium-Catalyzed Synthesis: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. wikipedia.org This reaction would involve the coupling of 2-pyrrolidinone with a 1-bromo-2-chloro-3-X-benzene (where X is a leaving group like I or OTf) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphines often providing the best results. While this specific reaction has not been detailed, the Buchwald-Hartwig amination is well-established for a wide range of aryl halides and amines. wikipedia.orgresearchgate.netresearchgate.netrsc.org

Similarly, the Ullmann condensation, a copper-catalyzed N-arylation, represents an older but still relevant method. wikipedia.org This reaction typically requires higher temperatures than palladium-catalyzed methods but can be effective for certain substrates.

The following table summarizes representative conditions for palladium-catalyzed N-arylation of lactams based on analogous systems.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | High | researchgate.net |

| Pd₂(dba)₃ | Xantphos | NaOtBu | Dioxane | 100 | Good to High | nih.gov |

Nickel-Catalyzed Synthesis: Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. nih.govnih.govyoutube.com Nickel catalysts can be particularly effective for the coupling of less reactive aryl chlorides. A potential route to this compound could involve the coupling of 2-pyrrolidinone with 1-bromo-2,3-dichlorobenzene, where the nickel catalyst selectively activates the C-Cl bond.

Iron-Catalyzed Synthesis: Iron, being an abundant and non-toxic metal, is an attractive catalyst for sustainable chemistry. While less developed than palladium and nickel catalysis for C-N cross-coupling, iron-catalyzed methods are a promising area of research. researchgate.net An iron-catalyzed N-arylation of 2-pyrrolidinone with a suitable 2-bromo-3-chlorophenyl precursor could offer a more environmentally benign synthetic route.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of modern organic synthesis. While organocatalytic N-arylation reactions are less common than their transition-metal-catalyzed counterparts, research in this area is expanding. A potential organocatalytic approach to this compound could involve the activation of the aryl halide or the pyrrolidinone N-H bond by a suitable organic catalyst, facilitating the C-N bond formation.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of N-aryl pyrrolidinones, including this compound, aims to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances.

Solvent-Free and Mechanochemical Syntheses

Solvent-free and mechanochemical approaches represent a significant advancement in the environmentally benign synthesis of pyrrolidinones. A notable solvent-free method involves the reductive amination of levulinic acid with anilines using a reducing agent like pinacolborane, which proceeds without the need for a catalyst. researchgate.netdocumentsdelivered.com This methodology offers a direct route to N-substituted pyrrolidinones, potentially including this compound, by using 2-bromo-3-chloroaniline as the starting material. The key advantages of this approach are the elimination of volatile organic solvents and the avoidance of metal catalysts. researchgate.net

Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, has also emerged as a powerful tool. Grinding primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) at room temperature under solvent-free and catalyst-free conditions has been shown to produce polysubstituted 2-pyrrolidinones in high yields and with short reaction times. researchgate.net While this specific multicomponent reaction would not directly yield the target compound, it highlights the potential of mechanochemistry for the efficient and sustainable synthesis of pyrrolidinone derivatives.

Table 1: Comparison of Solvent-Free Synthesis Methods for N-Substituted Pyrrolidinones

| Method | Starting Materials | Reagents/Conditions | Advantages |

| Reductive Amination | Levulinic Acid, Anilines | Pinacolborane, Solvent-Free, Catalyst-Free | Avoids solvents and catalysts, metal-free. researchgate.netdocumentsdelivered.com |

| Grinding | Primary Amines, Alkyl Acetoacetates, Maleic Anhydride | Neat, Room Temperature, Catalyst-Free | Mild conditions, short reaction times, high yields. researchgate.net |

Microwave and Ultrasound-Assisted Protocols

Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate organic reactions, often leading to higher yields and cleaner product profiles compared to conventional heating. tandfonline.comrsc.orgrsc.orgnih.govresearchgate.netmdpi.comijpsjournal.comresearchgate.net

Microwave-assisted synthesis has been successfully employed for the one-pot, three-component synthesis of various substituted pyrrolidinones. researchgate.net For instance, the reaction of aromatic aldehydes, anilines, and dialkyl acetylenedicarboxylates can be efficiently carried out in water, a green solvent, under microwave irradiation. researchgate.net This approach offers a rapid and eco-friendly route to complex pyrrolidinone structures. The synthesis of this compound could potentially be achieved through microwave-assisted N-alkylation of a pre-formed pyrrolidinone-containing intermediate. nih.gov

Ultrasound-assisted protocols also offer significant advantages, including shorter reaction times and higher yields. tandfonline.comrsc.orgrsc.orgresearchgate.net The synthesis of 2-pyrrolidinon-3-olates has been demonstrated via a one-pot, four-component reaction under ultrasonic irradiation, showcasing the power of this technique in constructing complex heterocyclic systems. tandfonline.com The use of ultrasound can be particularly beneficial in overcoming activation energy barriers and enhancing reaction rates, making it a valuable tool for the synthesis of this compound and its derivatives. rsc.orgrsc.orgresearchgate.net

Table 2: Efficacy of Microwave and Ultrasound-Assisted Synthesis of Pyrrolidinone Derivatives

| Energy Source | Key Features | Advantages |

| Microwave | Rapid heating, shorter reaction times | Increased yields, reduced side reactions, energy efficiency. nih.govmdpi.comijpsjournal.comresearchgate.net |

| Ultrasound | Acoustic cavitation, enhanced mass transfer | Shorter reaction times, higher yields, milder conditions. tandfonline.comrsc.orgrsc.orgresearchgate.net |

Stereoselective Synthesis and Chiral Control in Pyrrolidinone Derivatization

The development of stereoselective methods for the synthesis of pyrrolidinone derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Achieving chiral control in the synthesis of pyrrolidinones can be approached through several strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. mdpi.comnih.govwhiterose.ac.uknih.govmappingignorance.orgmdpi.comnih.govwhiterose.ac.ukmdpi.com Asymmetric [3+2] cycloaddition reactions of azomethine ylides are a powerful method for the enantioselective synthesis of substituted pyrrolidines, which can then be converted to the corresponding pyrrolidinones. mappingignorance.org The use of chiral phosphoric acids as catalysts in aza-Michael cyclizations has also proven effective for the asymmetric synthesis of pyrrolidines. whiterose.ac.ukwhiterose.ac.uk

For a compound like this compound, where the chirality would reside on the pyrrolidinone ring itself through substitution, diastereoselective approaches are highly relevant. nih.govnih.govua.esorganic-chemistry.org Multicomponent reactions can be designed to construct multiple stereogenic centers in a single step with high diastereoselectivity. nih.gov For example, the Yb(OTf)3-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters leads to the formation of pyrrolidines with a high degree of cis-diastereoselectivity. organic-chemistry.org Such strategies could be adapted to introduce substituents onto the pyrrolidinone ring of the target molecule in a stereocontrolled manner.

Post-Synthetic Modifications and Functionalization of the this compound Core

The presence of multiple reactive sites in this compound makes it an ideal substrate for post-synthetic modifications, allowing for the generation of a diverse library of analogues.

Modifications on the Pyrrolidinone Ring

The pyrrolidinone ring can be functionalized at the C3, C4, and C5 positions. Palladium-catalyzed C(sp³)–H arylation has been demonstrated for the selective functionalization of pyrrolidines at the C4 position. acs.org Furthermore, redox-triggered α-C–H functionalization provides a route to unsymmetrically 2,5-disubstituted pyrrolidines. acs.org These methods could potentially be applied to introduce substituents onto the pyrrolidinone core of the target molecule. C-H activation strategies offer a direct and atom-economical approach to functionalization, avoiding the need for pre-installed functional groups. nih.govresearchgate.netresearchgate.net

Transformations on the Bromochlorophenyl Moiety

The bromochlorophenyl moiety offers two distinct halogen atoms for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective modifications. Generally, the C-Br bond is more reactive towards oxidative addition to palladium(0) than the C-Cl bond, enabling selective coupling at the bromo-position. nih.gov

Suzuki-Miyaura coupling can be employed to introduce aryl or vinyl substituents. Under ligand-free conditions, palladium salts have shown selectivity for C-OTf cleavage over C-Cl and C-Br cleavage, but with appropriate ligand selection, selective coupling at the C-Br position of a bromo-chloro-aryl compound is feasible. nih.govresearchgate.netwikipedia.orgresearchgate.netlibretexts.org

Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing a wide range of amine functionalities. wikipedia.orglibretexts.orgsynthesisspotlight.combeilstein-journals.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylamines from aryl halides.

Sonogashira coupling facilitates the formation of C-C triple bonds by reacting the aryl halide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.orgscirp.orgnih.gov This reaction provides access to a variety of alkynyl-substituted aromatic compounds.

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective functionalization at either the bromine or chlorine position of the 1-(2-bromo-3-chlorophenyl) moiety, providing a powerful strategy for the synthesis of diverse derivatives.

Table 3: Potential Post-Synthetic Modifications of this compound

| Reaction | Moiety | Potential Transformation |

| C-H Arylation | Pyrrolidinone Ring | Introduction of aryl groups at C4. acs.org |

| Redox-Triggered Functionalization | Pyrrolidinone Ring | Introduction of substituents at C5. acs.org |

| Suzuki-Miyaura Coupling | Bromochlorophenyl | Selective arylation/vinylation at the C-Br position. nih.gov |

| Buchwald-Hartwig Amination | Bromochlorophenyl | Selective amination at the C-Br position. wikipedia.org |

| Sonogashira Coupling | Bromochlorophenyl | Selective alkynylation at the C-Br position. wikipedia.org |

In Depth Spectroscopic and Solid State Structural Elucidation of 1 2 Bromo 3 Chlorophenyl 2 Pyrrolidinone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-(2-Bromo-3-chlorophenyl)-2-pyrrolidinone, NMR provides critical insights into the connectivity of atoms, the spatial orientation of the substituted phenyl ring relative to the pyrrolidinone moiety, and the electronic environment of each nucleus.

1D and 2D NMR Techniques for Connectivity and Spatial Relationships

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, are fundamental for identifying the distinct chemical environments of the hydrogen and carbon atoms within the molecule. The disubstituted aromatic ring gives rise to a complex splitting pattern in the aromatic region of the ¹H NMR spectrum, while the pyrrolidinone ring shows characteristic signals for its three methylene (B1212753) groups.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for confirming the precise atomic connectivity. A COSY spectrum would reveal the coupling between adjacent protons, definitively mapping the -CH₂-CH₂-CH₂- sequence within the pyrrolidinone ring. An HMBC spectrum would show correlations between protons and carbons separated by two or three bonds, crucially linking the pyrrolidinone ring to the phenyl group via a correlation from the N-CH₂ protons to the aromatic carbon atom bonded to the nitrogen.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table presents expected chemical shift (δ) values in ppm, based on standard values for similar functional groups and substituent effects. Actual experimental values may vary.

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Rationale |

|---|---|---|---|

| Pyrrolidinone C=O | - | ~175.0 | Typical chemical shift for a lactam carbonyl carbon. |

| Pyrrolidinone N-C H₂ | ~3.80 (t) | ~48.0 | Methylene group adjacent to the nitrogen atom. |

| Pyrrolidinone -C H₂- | ~2.15 (p) | ~31.0 | Central methylene group of the pyrrolidinone ring. |

| Pyrrolidinone C=O-C H₂ | ~2.55 (t) | ~18.0 | Methylene group adjacent to the carbonyl group. |

| Phenyl C1-N | - | ~142.0 | Aromatic carbon bonded to nitrogen, deshielded. |

| Phenyl C2-Br | - | ~118.0 | Aromatic carbon bonded to bromine. |

| Phenyl C3-Cl | - | ~135.0 | Aromatic carbon bonded to chlorine. |

| Phenyl C4-H | ~7.50 (d) | ~128.0 | Aromatic proton and carbon. |

| Phenyl C5-H | ~7.35 (t) | ~131.0 | Aromatic proton and carbon. |

Variable-Temperature NMR for Dynamic Processes

The covalent bond between the pyrrolidinone nitrogen and the C1 carbon of the phenyl ring is a single bond, around which rotation can occur. However, the presence of a bulky bromine atom at the ortho (C2) position can create significant steric hindrance, potentially restricting this rotation. This phenomenon of hindered rotation can lead to the existence of distinct, slowly interconverting conformers (atropisomers) at room temperature.

Variable-Temperature (VT) NMR is the ideal technique to study such dynamic processes. korea.ac.krmdpi.com At low temperatures, the rotation around the N-C(aryl) bond would be slow on the NMR timescale, potentially resulting in the appearance of separate sets of signals for each conformer. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the separate signals broaden and merge into a single, averaged signal. By analyzing the spectra at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotational process can be calculated, providing a quantitative measure of the conformational stability. korea.ac.kr

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Dynamics and Intermolecular Interactions

Detailed Band Assignment and Normal Mode Analysis

The FT-IR and Raman spectra of this compound would be characterized by several key vibrational bands corresponding to its distinct functional groups. The most prominent band in the FT-IR spectrum is expected to be the intense absorption from the stretching vibration of the lactam carbonyl group (C=O). The aromatic ring would exhibit characteristic C=C stretching bands, as well as C-H stretching and bending vibrations. The aliphatic C-H stretching and bending modes of the pyrrolidinone ring would also be clearly visible. In the lower frequency (fingerprint) region, vibrations corresponding to the C-Br and C-Cl bonds would appear.

Table 2: Representative Vibrational Frequencies for this compound Note: This table presents expected vibrational frequencies in cm⁻¹. Actual experimental values may vary.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Lactam C=O Stretch | 1700 - 1680 | Low |

| Aromatic C=C Stretch | 1600 - 1450 | Strong |

| Aliphatic CH₂ Bend | 1470 - 1430 | Medium |

| C-N Stretch | 1290 - 1250 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Hydrogen Bonding Network Probing

As an N-substituted lactam, this compound lacks an N-H bond and thus cannot act as a hydrogen bond donor. However, the oxygen atom of the carbonyl group is a strong hydrogen bond acceptor. In the solid state or in concentrated solutions, weak intermolecular interactions of the C-H···O type can form between the C-H bonds of one molecule and the carbonyl oxygen of a neighboring molecule. These interactions can be detected using vibrational spectroscopy. A comparison of the C=O stretching frequency in the solid state versus in a dilute solution of a non-polar solvent would be informative. A lower frequency in the solid state would suggest the presence of intermolecular hydrogen bonding, which weakens the C=O double bond.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the chromophore is the substituted benzene (B151609) ring.

The UV-Vis spectrum is expected to show characteristic absorptions corresponding to π → π* transitions within the aromatic system. Compared to unsubstituted benzene, the presence of the bromo, chloro, and N-pyrrolidinone substituents would be expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the extension of the conjugated system and the electronic effects of the substituents. Emission spectroscopy (fluorescence) could also be employed to investigate the properties of the molecule's first electronic excited state, providing data on its quantum yield and excited-state lifetime, although significant fluorescence is not necessarily expected for this type of structure.

Table 3: Predicted Electronic Transitions for this compound Note: This table presents expected absorption maxima (λ_max) based on the analysis of similar aromatic compounds.

| Transition Type | Expected λ_max (nm) | Solvent |

|---|---|---|

| π → π* (Primary) | ~210 - 230 | Ethanol |

High-Resolution Mass Spectrometry for Fragmentation Pathways and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule and elucidating its structure through fragmentation analysis. For this compound, HRMS would first be used to accurately determine the mass of the molecular ion, thereby confirming its molecular formula.

The molecular formula for this compound is C₁₀H₉BrClNO. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and would be compared against the experimentally measured value to confirm the elemental composition with high accuracy, typically within a few parts per million (ppm).

Table 1: Theoretical Isotopic Distribution for the Protonated Molecular Ion [C₁₀H₁₀BrClNO]⁺

| Isotopologue | m/z (Da) | Relative Abundance (%) |

|---|---|---|

| [C₁₀H₁₀³⁵Cl⁷⁹Br¹⁴N¹⁶O]⁺ | 273.9762 | 77.5 |

| [C₁₀H₁₀³⁷Cl⁷⁹Br¹⁴N¹⁶O]⁺ | 275.9732 | 25.1 |

| [C₁₀H₁₀³⁵Cl⁸¹Br¹⁴N¹⁶O]⁺ | 275.9741 | 75.7 |

| [C₁₀H₁₀³⁷Cl⁸¹Br¹⁴N¹⁶O]⁺ | 277.9712 | 24.5 |

Note: The table presents the most abundant isotopes for each element. The characteristic isotopic pattern resulting from the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) provides a distinctive signature for confirmation.

Upon confirmation of the molecular formula, tandem mass spectrometry (MS/MS) experiments would be conducted to investigate the fragmentation pathways. While direct experimental data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known behavior of structurally similar N-aryl lactams and α-pyrrolidinophenone compounds. wvu.eduwvu.edumdpi.com

The primary fragmentation is expected to occur at the amide bond and within the pyrrolidinone ring. Under electrospray ionization (ESI) conditions, the protonated molecule would likely undergo collision-induced dissociation (CID) leading to several key fragment ions.

A characteristic fragmentation pathway for N-substituted 2-pyrrolidinones involves the cleavage of the pyrrolidinone ring. wvu.edu A common initial fragmentation step for related compounds is the formation of an acylium ion by cleavage of the N-C(O) bond, though other ring-opening mechanisms are also prevalent. For the target molecule, key fragmentations would likely involve the substituted phenyl ring and the pyrrolidinone moiety.

Proposed Key Fragmentation Pathways:

Formation of the 2-bromo-3-chlorophenyl isocyanate radical cation : Loss of a butene radical (C₄H₇•) from the pyrrolidinone ring could lead to the formation of a protonated isocyanate species.

Cleavage yielding the substituted aniline (B41778) cation : Fission of the N-acyl bond could result in the formation of a 2-bromo-3-chloroaniline (B79519) cation.

Loss of carbon monoxide : A common fragmentation for cyclic ketones and lactams is the loss of a neutral CO molecule (28 Da).

Formation of the 2-bromo-3-chlorophenyl cation : Subsequent fragmentation of larger ions could lead to the formation of the C₆H₃BrCl⁺ ion.

Table 2: Proposed Fragment Ions for this compound in HRMS/MS

| Proposed Fragment Structure | Molecular Formula | Calculated m/z (Da) |

|---|---|---|

| [2-Bromo-3-chlorophenyl]⁺ | [C₆H₃BrCl]⁺ | 188.9234 |

| [2-Bromo-3-chlorophenyl-NCO]⁺ | [C₇H₃BrClNO]⁺ | 230.9187 |

| [M+H - CO]⁺ | [C₉H₁₀BrClN]⁺ | 245.9812 |

| [Pyrrolidinone ring fragment]⁺ | [C₄H₆NO]⁺ | 84.0444 |

Note: The m/z values are calculated for the most abundant isotopes and would be accompanied by a characteristic isotopic pattern due to the presence of Br and Cl.

The fragmentation patterns of related cathinone (B1664624) derivatives often show the loss of the pyrrolidine (B122466) ring as a neutral molecule, leading to the formation of an acylium ion. nih.gov This acylium ion can then undergo further fragmentation. nih.gov If this mechanism applies, the initial fragment would be the [C₆H₃BrClCO]⁺ ion.

Computational Chemistry and Theoretical Investigations of 1 2 Bromo 3 Chlorophenyl 2 Pyrrolidinone

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of a molecule in its ground state. DFT methods, such as the popular B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for a wide range of molecular systems. Ab initio methods, like Møller-Plesset perturbation theory (MP2), provide higher levels of theory for more precise energy and structural calculations.

The first step in any theoretical investigation is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest potential energy, known as the global minimum. For 1-(2-Bromo-3-chlorophenyl)-2-pyrrolidinone, this involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for flexible molecules. The primary source of conformational variability in this compound is the rotation around the single bond connecting the phenyl ring to the nitrogen atom of the pyrrolidinone ring. By systematically rotating this dihedral angle and performing energy calculations for each conformer, a potential energy surface can be mapped to identify the most stable rotational isomer(s). The results of such an analysis provide the foundational geometry for all subsequent calculations.

Table 1: Representative Theoretical Structural Parameters for this compound This table illustrates the type of data obtained from geometry optimization calculations. Values are hypothetical and representative of similar molecular structures.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length (Å) | C=O (carbonyl) | 1.22 |

| C-N (amide) | 1.37 | |

| C-N (ring) | 1.46 | |

| C-Cl | 1.75 | |

| C-Br | 1.91 | |

| **Bond Angle (°) ** | O=C-N | 125.0 |

| C-N-C (phenyl-N-ring) | 121.5 | |

| Dihedral Angle (°) | C-C-N-C (phenyl-pyrrolidinone) | 45.0 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution across a molecule. It illustrates regions of positive and negative electrostatic potential, which are crucial for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP map would be expected to show negative potential (red/yellow regions) around the electronegative oxygen, chlorine, and bromine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would likely be found around the hydrogen atoms.

Table 2: Key Electronic Properties Calculated for this compound This table shows typical electronic descriptors derived from quantum chemical calculations.

| Property | Symbol | Definition | Significance |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | Related to ionization potential; electron-donating ability |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | Related to electron affinity; electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are essential for several reasons. Firstly, a true energy minimum structure is confirmed by the absence of any imaginary (negative) frequencies. Secondly, the calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.

By comparing the theoretical spectrum with an experimental one, the molecular structure can be validated. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled using an appropriate scaling factor to improve agreement with experimental data. This correlative approach allows for a detailed and confident assignment of the bands observed in experimental FT-IR and FT-Raman spectra.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and intramolecular interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that represent Lewis-like structures (i.e., bonds and lone pairs). The primary utility of NBO analysis is in quantifying the stabilizing effects of electron delocalization, such as hyperconjugation.

This is achieved by examining the interactions between filled "donor" NBOs (e.g., a bonding orbital or a lone pair) and empty "acceptor" NBOs (e.g., an antibonding orbital). The stabilization energy associated with this charge transfer, denoted as E(2), is calculated using second-order perturbation theory. Larger E(2) values indicate stronger interactions and greater molecular stability. For this compound, significant interactions would be expected involving the lone pairs on the oxygen, nitrogen, bromine, and chlorine atoms donating into adjacent antibonding orbitals.

Table 3: Illustrative Donor-Acceptor Interactions from NBO Analysis This table provides examples of hyperconjugative interactions and their stabilization energies (E(2)) that would be identified in an NBO calculation.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O) | π(C-N) | ~45-55 | Lone pair delocalization contributing to amide resonance |

| LP (N) | π(C=C)phenyl | ~20-30 | Delocalization of nitrogen lone pair into the aromatic ring |

| σ (C-C) | σ(C-Br) | ~2-5 | Hyperconjugation involving the C-Br bond |

| LP (Cl) | σ(C-C)phenyl | ~1-3 | Weak delocalization from chlorine lone pair to the ring |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide a static, gas-phase picture of a molecule at zero Kelvin, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of molecular motion and the influence of the environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities evolve over time.

For this compound, MD is particularly useful for two main purposes:

Conformational Sampling: MD can explore the conformational landscape more extensively than static methods, revealing the dynamic equilibrium between different rotamers and their transition pathways.

Solvent Effects: By placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol), MD can explicitly model solute-solvent interactions. This allows for the study of how the solvent affects the conformational preferences, stability, and dynamic behavior of the molecule, providing insights that are more relevant to its behavior in solution. Analysis of properties like the radius of gyration and radial distribution functions can quantify these environmental effects.

Mechanistic Studies and Reaction Kinetics of 1 2 Bromo 3 Chlorophenyl 2 Pyrrolidinone Synthesis and Transformations

Elucidation of Reaction Pathways and Intermediate Species

The formation of 1-(2-bromo-3-chlorophenyl)-2-pyrrolidinone involves the creation of a carbon-nitrogen bond between the nitrogen atom of 2-pyrrolidinone (B116388) and the C1 carbon of a 1-bromo-2-chloro-3-halobenzene precursor. The specific pathway is dictated by the choice of catalyst system.

Copper-Catalyzed Ullmann-Goldberg Reaction Pathway: Mechanistic studies on the copper-catalyzed N-arylation of amides, specifically 2-pyrrolidinone, suggest a two-stage process. nih.govacs.org

Stage I: Nucleophile Formation: The first stage involves the coordination of the 2-pyrrolidinone nitrogen to a ligand-supported Copper(I) complex, followed by deprotonation by a base (e.g., K₃PO₄) to form a key intermediate: a 1,2-diamine-ligated Cu(I)-amidate complex. nih.govnih.govmit.edu This species, [(diamine)Cu(I)-(N-pyrrolidinone)], is considered the active nucleophile in the catalytic cycle. nih.gov The concentration and reactivity of this intermediate are highly dependent on the concentrations of the amide and the chelating diamine ligand. nih.gov

Stage II: Aryl Halide Activation: The pre-formed Cu(I)-amidate complex then reacts with the aryl halide (e.g., 1-bromo-2-chloro-iodobenzene). This step, which involves the activation of the aryl-halide bond, is the turnover-limiting step of the catalytic cycle. nih.govacs.org While the exact mechanism of this activation (whether through oxidative addition, single-electron transfer, or another pathway) can be complex, it results in the formation of the N-aryl lactam product and regenerates the active Cu(I) catalyst. acs.orgrsc.org Some studies propose the involvement of transient Cu(III) intermediates that undergo reductive elimination to form the C-N bond. acs.org

Palladium-Catalyzed Buchwald-Hartwig Amination Pathway: The palladium-catalyzed pathway proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) complex, typically supported by phosphine (B1218219) ligands. This step forms a Pd(II) intermediate, [L-Pd(II)-(Aryl)(X)], where L is the ligand, Aryl is the 2-bromo-3-chlorophenyl group, and X is the halide. uwindsor.ca This step is often the rate-determining step of the entire cycle. uwindsor.ca

Amide Binding and Deprotonation: The 2-pyrrolidinone then coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the lactam nitrogen to form a palladium amido complex, [L-Pd(II)-(Aryl)(N-pyrrolidinone)].

Reductive Elimination: The final step is the reductive elimination from this palladium amido complex, which forms the desired C-N bond of this compound and regenerates the active Pd(0) catalyst.

The specific mechanism of the oxidative addition step can vary depending on the halide. For aryl iodides, the reaction may proceed via an associative displacement of a ligand, while for aryl bromides and chlorides, a pathway involving the dissociation of a ligand prior to the addition of the aryl halide is more common. berkeley.edu

Kinetic Studies and Determination of Rate Constants

Kinetic analysis of N-arylation reactions provides quantitative insight into the factors governing reaction speed and efficiency. For the synthesis of N-aryl lactams, the rate is highly influenced by the nature of the aryl halide, the catalyst, ligands, and base.

A Hammett plot analysis for the reaction with para-substituted aryl iodides yielded a positive ρ value, indicating that electron-withdrawing groups on the aryl halide accelerate the reaction. nih.govacs.org This is consistent with a mechanism where the aryl halide acts as an electrophile in the rate-determining step. For a substrate like 1-bromo-2-chloro-3-iodobenzene (B2918229), the presence of the electron-withdrawing bromine and chlorine atoms would be expected to enhance the rate of reaction at the carbon-iodine bond.

| Substituent (X) on Aryl Iodide (X-Ar-I) | σₚ Value | Observed Rate Constant (k_obs, relative) |

|---|---|---|

| -OMe | -0.27 | 0.55 |

| -Me | -0.17 | 0.71 |

| -H | 0.00 | 1.00 |

| -CF₃ | 0.54 | 3.55 |

| -CN | 0.66 | 4.47 |

Kinetics of the Palladium-Catalyzed Reaction: In the Buchwald-Hartwig amination, the kinetics are heavily influenced by the oxidative addition step. The reactivity of aryl halides follows the order I > Br > Cl, reflecting the bond dissociation energies of the carbon-halide bond. berkeley.edu Kinetic studies have revealed distinct mechanisms for different halides. The oxidative addition of aryl iodides can be associative and irreversible, while the addition of aryl bromides often proceeds via rate-limiting dissociation of a phosphine ligand from the Pd(0) center. For aryl chlorides, the mechanism can involve a reversible dissociation of the ligand, followed by the rate-limiting oxidative addition. berkeley.edu

Thermodynamic and Kinetic Control in Formation of this compound and its Derivatives

In chemical reactions where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: This regime favors the product that is formed fastest, i.e., the one with the lowest activation energy (Ea). Kinetic control is typically dominant at lower temperatures and shorter reaction times, where the reverse reaction is slow or negligible. libretexts.orgthecatalyst.org

Thermodynamic Control: This regime favors the most stable product, i.e., the one with the lowest Gibbs free energy (G). Thermodynamic control is achieved under conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times, enabling less stable products to revert to intermediates and form the more stable product. libretexts.orgyoutube.com

In the synthesis of this compound, these principles are relevant for controlling selectivity and minimizing side products. For instance, if a di- or tri-halobenzene is used as a precursor, side reactions could include N-arylation at a different carbon-halide bond or hydrodehalogenation. By carefully selecting the reaction conditions, one can favor the desired kinetic product. For example, if the oxidative addition to the C-Br bond has a lower activation energy than addition to the C-Cl bond, performing the reaction at a lower temperature could favor the selective formation of the C-N bond at the bromine position. Conversely, if an undesired isomer is less stable than the target product, running the reaction at a higher temperature could allow the system to equilibrate to the more stable, desired thermodynamic product.

Studies in related palladium-catalyzed C-H activation systems have demonstrated that kinetic and thermodynamic preferences can be divergent; for example, the formation of a 6-membered palladacycle can be kinetically favored, while a 5-membered palladacycle is the more thermodynamically stable product. nih.gov This highlights the importance of temperature and reaction time in directing the outcome of complex catalytic transformations.

Computational Verification of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to validate and refine proposed reaction mechanisms, analyze transition states, and predict reactivity.

Computational models also help elucidate the entire catalytic cycle for amination. Studies have confirmed that for aryl chlorides, oxidative addition is typically the rate-determining step, with the subsequent reductive elimination of the aryl amine having a lower activation energy. uwindsor.ca These computational insights allow for the rational design of more efficient catalysts by tuning the electronic and steric properties of the supporting ligands to lower the activation energy of the turnover-limiting step. nih.gov

| Catalyst System | Mechanistic Aspect Investigated | Key Computational Finding | Reference |

|---|---|---|---|

| Palladium / N-Heterocyclic Carbene (NHC) | Role of Ligands in Oxidative Addition | The active catalyst is a monoligated PdL species; oxidative addition is the rate-determining step in the catalytic cycle. | uwindsor.ca |

| Palladium / Phosphine | Mechanism of C-Br Bond Activation | Concerted and nucleophilic substitution mechanisms for oxidative addition are competitive, with the preferred pathway depending on ligand and solvent. | rsc.org |

| Palladium / Phosphine | Ligand Electronic Effects | A strong linear correlation exists between the activation barrier for oxidative addition and the electron-donating nature of the ligand. | nih.gov |

| Palladium / MPAA Ligand | Kinetic vs. Thermodynamic Selectivity | DFT reveals that higher distortion energy in the transition state can inhibit the formation of the thermodynamically favored product, leading to a kinetic preference. | nih.gov |

Exploration of Advanced Chemical Applications of 1 2 Bromo 3 Chlorophenyl 2 Pyrrolidinone

Role as a Privileged Ligand or Organocatalyst in Advanced Synthetic Reactions

No studies documenting the use of 1-(2-Bromo-3-chlorophenyl)-2-pyrrolidinone as a privileged ligand or an organocatalyst in advanced synthetic reactions were identified. Research into the catalytic activity of the broader pyrrolidinone class exists, but specific data for this derivative, including its efficacy, stereoselectivity, or substrate scope in catalytic transformations, is absent from the current body of scientific literature.

Precursor for Advanced Materials and Supramolecular Architectures

There is no available research on the use of this compound as a monomer or precursor for the development of advanced materials or supramolecular structures.

Polymerization and Self-Assembly Studies

No literature was found describing the polymerization or self-assembly behavior of this compound. The potential for this molecule to engage in such processes has not been explored.

Functional Material Development (e.g., optical, electronic)

The development of functional materials with specific optical or electronic properties derived from this compound has not been reported.

Investigation of Molecular Recognition and Interaction Profiles with Specific Biomolecules (excluding clinical context)

Specific investigations into the molecular recognition and interaction profiles of this compound with biomolecules are not present in the available literature. While general studies on related halogenated pyrrolidones show some anti-pathogenic properties, these are not specific to this compound. nih.gov

Enzyme Binding and Inhibition Mechanisms (In Vitro/In Silico)

No in vitro or in silico studies detailing the binding of this compound to any specific enzyme, nor any analysis of its potential inhibition mechanisms, could be located. Consequently, no data on parameters such as IC₅₀ or Kᵢ values are available.

DNA/RNA Interaction Modes

There are no published studies investigating the interaction between this compound and nucleic acids like DNA or RNA.

Despite a comprehensive search for scholarly articles, academic papers, and patents, no specific information was found regarding the use of This compound as a building block in the synthesis of chemically complex natural product analogues and designed molecules.

The performed searches, which included targeted queries for this specific compound as well as broader searches for related halogenated N-aryl-pyrrolidinones, did not yield any published research detailing its application in the construction of intricate molecular architectures. Consequently, no data, such as reaction schemes, yields, or detailed research findings related to the synthesis of natural product analogues or other complex molecules from this particular precursor, could be located.

Therefore, it is not possible to provide a detailed and informative article section on this topic as requested, due to the apparent lack of available scientific literature.

Future Research Perspectives and Emerging Challenges for 1 2 Bromo 3 Chlorophenyl 2 Pyrrolidinone Research

Development of Novel and More Efficient Synthetic Strategies

The synthesis of N-aryl lactams is a well-established area, yet the pursuit of more efficient, selective, and sustainable methods continues. researchgate.net For a molecule like 1-(2-Bromo-3-chlorophenyl)-2-pyrrolidinone, traditional methods such as Buchwald-Hartwig amination or Ullmann condensation are viable starting points. However, future research must focus on overcoming the limitations of these classical approaches, which often require expensive catalysts, harsh conditions, or have limited functional group tolerance. beilstein-journals.org

Emerging strategies that could be applied include:

Photocatalyst- and Metal-Free Reactions: Developing radical tandem alkylation/cyclization reactions that operate at room temperature without the need for transition metals would represent a significant step forward in green chemistry. acs.org

Domino and Cascade Reactions: One-pot processes that combine multiple synthetic steps, such as a Friedel-Crafts reaction followed by an intramolecular Schmidt rearrangement, can dramatically improve efficiency and reduce waste. rsc.org A recently developed one-step synthesis of functionalized pyrrolidinones involves a domino sequence featuring a Smiles-Truce rearrangement, starting from commercially available materials. nih.gov

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to batch reactions. mdpi.com

A key challenge will be achieving regioselectivity, especially when starting with polysubstituted aromatic precursors. The development of catalyst systems that can selectively activate the C-N bond formation at the desired position on the 2-bromo-3-chloroaniline (B79519) precursor is crucial.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Method | Potential Advantages | Potential Challenges |

|---|---|---|

| Buchwald-Hartwig Amination | High yields, good functional group tolerance. beilstein-journals.org | Palladium catalyst cost, ligand sensitivity, potential for side reactions with bromo- and chloro-substituents. |

| Ullmann Condensation | Copper is less expensive than palladium. | Often requires high temperatures and stoichiometric copper. beilstein-journals.org |

| Photocatalytic Cyclization | Mild, metal-free conditions. acs.org | Substrate scope may be limited; quantum yield efficiency. |

| Domino Smiles Rearrangement | One-pot synthesis, operational simplicity, metal-free. nih.gov | Requires specific bifunctional starting materials. |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard techniques like NMR and Mass Spectrometry are essential for initial characterization, understanding the dynamic behavior of this compound will require more advanced methods. The steric hindrance caused by the ortho-bromo and meta-chloro substituents on the phenyl ring can restrict rotation around the N-aryl bond, potentially leading to atropisomerism.

Future research should employ:

Variable Temperature NMR (VT-NMR): To study the rotational dynamics and quantify the energy barrier to interconversion between potential atropisomers.

2D NMR Techniques (NOESY/ROESY): To probe through-space interactions and confirm the spatial arrangement of the phenyl and pyrrolidinone rings.

X-ray Crystallography: To provide unambiguous determination of the solid-state conformation and intermolecular packing forces.

Investigating these dynamic processes is crucial as different conformers or atropisomers can exhibit distinct biological activities and physical properties. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science. nih.govnih.gov For this compound, these computational tools offer powerful predictive capabilities.

Key applications include:

Property Prediction: AI models can be trained to predict physicochemical properties (solubility, lipophilicity), bioactivity against various targets, and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov This allows for the in silico screening of virtual libraries of derivatives before committing to costly synthesis.

Generative Models: AI can design novel N-aryl-2-pyrrolidinone structures with desired properties. nih.gov By learning from existing chemical data, generative algorithms can propose new molecules that are optimized for specific biological targets or material applications.

Reaction Optimization: ML algorithms can analyze experimental data to predict optimal reaction conditions (catalyst, solvent, temperature), accelerating the development of efficient synthetic routes and reducing the number of required experiments. pharmaceutical-technology.com

The primary challenge in this area is the availability of high-quality, specific data for training the models. Initially, models would need to be trained on broader datasets of N-aryl lactams before being refined with experimental data from the target compound and its analogues.

Table 2: Hypothetical AI-Predicted Properties for this compound Derivatives

| Derivative Modification | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Target Affinity (Ki, nM) |

|---|---|---|---|

| Parent Compound | 4.1 | 50 | 250 |

| Add 4'-fluoro group | 4.3 | 40 | 180 |

| Replace 2-bromo with 2-cyano | 3.5 | 90 | 320 |

| Add 5-methyl on pyrrolidinone | 4.4 | 35 | 210 |

Note: This data is illustrative and represents the type of output an AI predictive model might generate.

Expanding the Scope of Derivatization for Enhanced Chemical Functionality

The structure of this compound offers multiple sites for derivatization to modulate its properties. Future research will focus on selectively functionalizing the pyrrolidinone ring and the aryl ring to build a library of analogues for structure-activity relationship (SAR) studies. nih.gov

Potential derivatization strategies include:

Pyrrolidinone Ring Functionalization: The positions alpha to the carbonyl and nitrogen are amenable to functionalization. For example, palladium-catalyzed C(sp³)–H activation can be used to introduce substituents, creating new stereocenters and expanding molecular diversity. acs.org

Aryl Ring Modification: The bromine and chlorine atoms can be replaced or modified using cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new aryl, alkyl, or alkynyl groups. This allows for fine-tuning of electronic properties and steric bulk.

A significant challenge is achieving selective functionalization. For instance, selectively reacting the bromo-substituent while leaving the chloro-substituent intact (or vice-versa) would require carefully optimized reaction conditions due to their different reactivities in cross-coupling reactions.

Addressing Scalability and Sustainability in Production

For any compound to move from academic curiosity to practical application, its synthesis must be scalable and sustainable. researchgate.net The principles of green chemistry are paramount in this endeavor. acs.orgmdpi.com

Future research must address:

Catalyst Efficiency: Minimizing the loading of precious metal catalysts like palladium or developing catalysts based on more abundant and less toxic metals (e.g., copper, iron) is a key goal.

Solvent Selection: Replacing hazardous solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions would significantly improve the environmental profile of the synthesis. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. acs.org This involves minimizing the use of protecting groups and stoichiometric reagents.

Biocatalysis: The use of enzymes to perform specific chemical transformations can offer unparalleled selectivity under mild conditions, reducing energy consumption and waste generation. nih.govillinois.edu

The transition from lab-scale synthesis (milligrams) to pilot or industrial scale (kilograms) often reveals unforeseen challenges, including issues with heat transfer, mixing, and purification. Process intensification, potentially using flow chemistry, will be essential for developing a robust and commercially viable production method. acs.orgmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.